molecular formula C15H9ClFNO4 B12606256 2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-70-1

2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid

Cat. No.: B12606256
CAS No.: 917614-70-1
M. Wt: 321.69 g/mol
InChI Key: JPDJLPOGYBJADV-UHFFFAOYSA-N
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Description

2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a combination of chloro, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can engage in halogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid is unique due to the presence of both chloro and fluoro substituents along with a nitro group.

Properties

CAS No.

917614-70-1

Molecular Formula

C15H9ClFNO4

Molecular Weight

321.69 g/mol

IUPAC Name

2-[2-(3-chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H9ClFNO4/c16-10-6-9(7-11(17)8-10)4-5-12-13(15(19)20)2-1-3-14(12)18(21)22/h1-8H,(H,19,20)

InChI Key

JPDJLPOGYBJADV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC(=CC(=C2)Cl)F)C(=O)O

Origin of Product

United States

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